Ethyl 5-methylfuran-3-carboxylate

Description

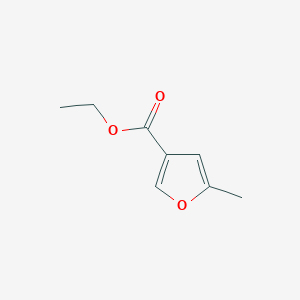

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVHSZJXVCZRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490767 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26501-83-7 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-methylfuran-3-carboxylate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylfuran-3-carboxylate, a substituted furan derivative, is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The furan nucleus is a versatile scaffold found in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known by its synonyms ethyl 5-methyl-3-furoate and 5-methyl-furan-3-carboxylic acid ethyl ester, possesses the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . Its structure features a central furan ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Structural Representation:

Caption: A generalized synthetic workflow for furan-3-carboxylates.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

-

Condensation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Alkylation: To the resulting enolate, add 2-chloroacetone and stir the reaction mixture at room temperature.

-

Work-up: After the reaction is complete, neutralize the mixture with a weak acid and extract the product with an organic solvent.

-

Cyclization and Dehydration: The crude intermediate is then treated with a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or heated to induce cyclization to the furan ring.

-

Purification: The final product, this compound, is purified by distillation under reduced pressure.

Reactivity and Potential Applications in Drug Development

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions on the furan ring (C2 and C4) are the most likely sites for such reactions. The ester and methyl groups also offer sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

The furan scaffold is a key component in a number of clinically approved drugs, highlighting its importance in pharmaceutical research. Furan derivatives have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial activity: The furan ring is present in nitrofurantoin, an antibiotic used to treat urinary tract infections.

-

Anti-inflammatory activity: Some furan-containing compounds have shown potent anti-inflammatory effects.

-

Anticancer activity: Various furan derivatives have been investigated for their potential as anticancer agents.

The presence of the ester and methyl groups on the furan ring of this compound provides opportunities for medicinal chemists to explore its potential as a lead compound for the development of new drugs. By modifying these functional groups, it may be possible to enhance the compound's biological activity, selectivity, and pharmacokinetic properties.

Safety and Handling

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its structure, properties, and synthesis. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The information presented here serves as a valuable starting point for researchers interested in leveraging the unique chemical features of the furan scaffold for the development of novel and effective therapeutic agents.

References

- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate.

- LookChem. (n.d.). Cas 26501-54-2,TETRABUTYLAMMONIUM NITRITE.

- PubChemLite. (n.d.). This compound (C8H10O3).

- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.

- Chemical Synthesis Database. (2025). ethyl 5-methyl-3-furoate.

An In-depth Technical Guide to Ethyl 5-methylfuran-3-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that span antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Among this diverse chemical class, Ethyl 5-methylfuran-3-carboxylate stands out as a valuable synthetic intermediate. Its specific substitution pattern—an ethyl ester at the 3-position and a methyl group at the 5-position—offers strategic points for chemical modification, making it a key building block in the synthesis of more complex molecules.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It consolidates available chemical data, explores rational synthetic approaches, discusses its application in the development of therapeutic agents, and addresses critical safety considerations based on current knowledge.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers and known physical properties of this compound. It is critical to note that while some commercial suppliers list CAS Number 26501-83-7 for this compound, other chemical databases indicate that a specific CAS number has not been formally assigned, reflecting a common challenge with specialized reagents.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemSynthesis[5] |

| Synonyms | ethyl 5-methyl-3-furoate, 5-methylfuran-3-carboxylic acid ethyl ester | ChemSynthesis[5] |

| CAS Number | 26501-83-7 (Note: Discrepancies exist) | BLD Pharm[4] |

| Molecular Formula | C₈H₁₀O₃ | ChemSynthesis[5] |

| Molecular Weight | 154.17 g/mol | ChemSynthesis[5] |

| Canonical SMILES | CCOC(=O)C1=COC(=C1)C | ChemSynthesis[5] |

| InChIKey | HZVHSZJXVCZRTP-UHFFFAOYSA-N | (Structure-derived) |

Table 2: Physical and Computed Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | Experimental data not found. | ChemSynthesis[5] |

| Boiling Point | Not available | Experimental data not found. | ChemSynthesis[5] |

| Density | Not available | Experimental data not found. | ChemSynthesis[5] |

| XLogP3 | 1.6 | Computed value; indicates moderate lipophilicity. | (Predicted) |

The absence of experimentally determined physical properties such as melting and boiling points underscores the compound's status as a synthetic intermediate rather than a widely characterized bulk chemical.[5] Researchers should anticipate that it may be an oil or a low-melting solid at room temperature.

Section 2: Synthesis and Reactivity

Representative Protocol: Fischer-Speier Esterification

This protocol is adapted from standard procedures for the esterification of furan carboxylic acids and serves as a validated, explanatory workflow.[6]

Causality Behind Experimental Choices:

-

Excess Ethanol: The reaction is an equilibrium. Using ethanol as the solvent drives the reaction toward the product side, maximizing yield according to Le Châtelier's principle.

-

Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing equilibrium to be reached in a practical timeframe.

-

Neutralization: The post-reaction wash with a weak base (e.g., sodium bicarbonate solution) is crucial to quench the acid catalyst and remove any unreacted carboxylic acid, facilitating purification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the volume of ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography to yield the final ester.

Caption: Conceptual pathway illustrating the use of the compound as a building block in multi-step synthesis.

Broader Biological Context

Beyond specific synthetic examples, substituted furan carboxylates are widely investigated for a range of biological activities. Studies on related molecules have reported:

-

Antibacterial and Antifungal Activity: The furan ring is a component of many natural and synthetic antimicrobial agents. [1][8][9]* Anti-inflammatory Effects: Certain furan derivatives have been shown to possess anti-inflammatory properties. [1]* Cytotoxicity: Various furan compounds have demonstrated cytotoxic effects against cancer cell lines, making them an area of active research in oncology. [1][8] The presence of the furan core in this compound suggests its potential as a precursor for new agents in these therapeutic areas.

Section 4: Safety, Handling, and Spectroscopic Data

Safety and Handling

As a Senior Application Scientist, I strongly advise the following:

-

Assume Hazard: In the absence of data, treat the compound as potentially harmful. Handle it in a well-ventilated fume hood at all times.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Risk Assessment: Before use, perform a thorough, documented risk assessment.

-

Avoid Extrapolation: While SDS for related furan compounds may indicate hazards such as flammability, irritation, or acute toxicity, this information should not be directly extrapolated without verification. [10][11]

Expected Spectroscopic Features

No public, experimentally verified spectra (NMR, IR, MS) for this specific compound were found. However, based on its structure, the following characteristic signals can be predicted, which is essential for reaction monitoring and product confirmation:

-

¹H NMR:

-

A triplet and a quartet in the ~1.3 ppm and ~4.3 ppm regions, respectively, for the ethyl ester group (CH₃ and OCH₂).

-

Two singlets or narrow doublets in the aromatic region (~6.0-8.0 ppm) for the two furan protons.

-

A singlet around ~2.3 ppm for the methyl group attached to the furan ring.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (~160-170 ppm).

-

Four distinct signals for the furan ring carbons.

-

Signals for the ethyl group carbons (~60 ppm for OCH₂ and ~14 ppm for CH₃).

-

A signal for the methyl group carbon (~13 ppm).

-

-

IR Spectroscopy:

-

A strong C=O stretch for the ester at ~1720 cm⁻¹.

-

C-O stretching bands for the ester and furan ether linkages.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

Conclusion

This compound is a strategically important, yet underexplored, chemical intermediate. Its value lies not in its own biological activity but in its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The lack of comprehensive physical and safety data mandates that researchers approach this compound with caution and diligence. Further characterization of its properties and reactivity will undoubtedly unlock new avenues for innovation in drug discovery and development.

References

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.

- PubChem. Ethyl 5-formyl-2-methylfuran-3-carboxylate. PubChem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd..

- ChemSynthesis. (2025). ethyl 5-methyl-3-furoate. Chemical Synthesis Database.

- Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.

- Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl-3-Tetrahydrofuranthiol synthetic. Advanced Biotech.

- CPAchem. (2024). Safety data sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. CPAchem.

- Chemsrc. (2025). ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate. Chemsrc.

- Luo, Y., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar.

- ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate.

- Chernyshev, V. M., & Ananikov, V. P. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health.

- The Royal Society of Chemistry. (n.d.). A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(Hydroxymethyl)furfural. The Royal Society of Chemistry.

- ChemSynthesis. (2025). ethyl 5-butoxy-2-methyl-4,5-dihydro-3-furancarboxylate. ChemSynthesis.

- SpectraBase. (2025). 5-Methyl-2-phenyl-3-furancarboxylic acid ethyl ester. SpectraBase.

- The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. The Good Scents Company.

- Inovine Meetings LLC. (2024). Furan: A Promising Scaffold for Biological Activity. Inovine Meetings LLC.

- Al-Ostath, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2).

- ResearchGate. (n.d.). Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate.

- PubChem. Ethyl 5-formylfuran-3-carboxylate. PubChem.

- Iannelli, P., et al. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.

- PubChem. Methyl furan-3-carboxylate. PubChem.

- NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST WebBook.

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 26501-83-7|this compound|BLD Pharm [bldpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 21984-93-0|5-Methylfuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. scialert.net [scialert.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. cpachem.com [cpachem.com]

A Technical Guide to the Synthesis of Substituted Furan-3-Carboxylates

Abstract: The furan ring is a cornerstone heterocyclic motif in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Specifically, furan-3-carboxylates serve as pivotal intermediates and structural components in a vast array of biologically active compounds and functional materials.[1][5][6] Their synthesis is a subject of continuous interest and innovation within the chemical research community. This guide provides an in-depth exploration of the principal synthetic routes to substituted furan-3-carboxylates, designed for researchers, scientists, and professionals in drug development. We will traverse the foundational classical reactions that remain relevant today and delve into the modern, transition-metal-catalyzed methodologies that offer enhanced efficiency, scope, and regiocontrol. Each section is grounded in mechanistic principles, providing not just protocols but the strategic rationale behind them.

The Strategic Importance of the Furan-3-Carboxylate Scaffold

The furan scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals.[3][4][7] The inclusion of a carboxylate group at the 3-position provides a critical handle for further chemical modification, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] From anticancer agents to agrochemicals that enhance crop yields, the applications of these intermediates are extensive and impactful.[1][8] This guide focuses on the core synthetic challenges and solutions for accessing this versatile chemical class.

Foundational Strategies: Classical Furan Syntheses

The enduring utility of classical name reactions lies in their reliability, scalability, and the wealth of available literature. For furan-3-carboxylates, the Feist-Benary synthesis is the most direct and widely employed classical method.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a robust and straightforward condensation reaction between an α-halo ketone and a β-dicarbonyl compound, catalyzed by a base, to produce substituted furans.[9][10][11] When a β-ketoester like ethyl acetoacetate is used, the reaction directly yields a furan-3-carboxylate, making it a cornerstone of this field.[12]

Mechanism and Rationale: The reaction proceeds through a well-established stepwise pathway.[11]

-

Enolate Formation: A base deprotonates the active methylene group of the β-dicarbonyl compound, forming a nucleophilic enolate. The choice of base is critical; mild bases such as pyridine or triethylamine are often preferred to prevent the hydrolysis of the ester group.[11][12]

-

Nucleophilic Substitution: The enolate attacks the α-carbon of the halo-ketone in a classic SN2 reaction, displacing the halide.[12]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic furan ring.[11][12]

Caption: Mechanism of the Feist-Benary Furan Synthesis.

Table 1: Comparison of Reaction Conditions for Feist-Benary Synthesis

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 65-75 | [12] |

| Phenacyl bromide | Ethyl acetoacetate | Triethylamine | DMF | 80 | 70 | [12] |

| Ethyl bromopyruvate | Acetylacetone | NaOEt | Ethanol | RT | ~60 | [9] |

| 3-Chloroacetylacetone | Ethyl acetoacetate | NH₄OAc | aq. Ethanol | RT | Moderate |[13] |

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [12]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 100 mL of absolute ethanol.

-

Addition of Reactant: While stirring, slowly add chloroacetone (9.25 g, 0.1 mol) to the mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15][16] While not a direct route to furan-3-carboxylates unless the starting dicarbonyl is appropriately functionalized, it is a versatile and powerful method for accessing the furan core.[16]

Mechanism and Rationale: The reaction begins with the protonation of one carbonyl group, which increases its electrophilicity.[14][16] The other carbonyl tautomerizes to its enol form, which then acts as the nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal.[14][16] Subsequent dehydration steps lead to the formation of the aromatic furan ring.[17] The primary challenge of this method is often the synthesis of the requisite 1,4-dicarbonyl precursors.[16]

Caption: Reaction pathway for the Paal-Knorr furan synthesis.

Modern Synthetic Approaches

While classical methods are reliable, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. Transition-metal catalysis and novel domino reactions have emerged as powerful tools for constructing the furan-3-carboxylate core.

Transition-Metal-Catalyzed Syntheses

Various transition metals, including rhodium, palladium, gold, and copper, have been employed to catalyze the synthesis of furans from diverse starting materials.[2][5] These methods often proceed via mechanisms like C-H activation, cycloisomerization, or oxidative cyclization.[2][18]

Rhodium(III)-Catalyzed C-H Activation/Cyclization: A notable modern approach involves the Rh(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds.[18][19] This method provides an efficient route to a variety of furans.[18][19] The carboxylic acid group of the acrylic acid acts as a directing group for vinylic C-H functionalization.

Key Features:

-

Atom Economy: High atom economy due to the C-H activation pathway.[18]

-

Broad Scope: Tolerates a wide range of functional groups on both coupling partners.

-

Mild Conditions: While often requiring elevated temperatures, these methods avoid the harsh acidic conditions of the Paal-Knorr synthesis.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Furans [18]

-

Setup: In a nitrogen-purged 25 mL sealed tube equipped with a magnetic stir bar, add acrylic acid (0.2 mmol), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and cesium acetate (38.4 mg, 0.2 mmol).

-

Solvent and Reagent Addition: Add 1.0 mL of dry THF, followed by the α-diazocarbonyl compound (0.4 mmol).

-

Reaction: Seal the tube and stir the reaction mixture at 130 °C for 12 hours.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield the target furan product.

Synthesis from Ylides and Acetylenic Esters

A regiospecific method for synthesizing polysubstituted furans, including furan-3-carboxylates and furan-3,4-dicarboxylates, involves the reaction of sulfonium acylmethylides with acetylenic esters.[20][21] This approach provides direct access to structurally diverse furans with multiple carboxylate groups.[20][21]

Mechanism and Rationale: The reaction proceeds through a complex tandem sequence involving:

-

Michael addition of the sulfur ylide to the acetylenic ester.

-

A series of intramolecular nucleophilic additions and ring-opening/closing steps.

-

Final elimination of dimethyl sulfide to yield the aromatic furan.

This method is particularly valuable for creating highly substituted and functionalized furan systems that are difficult to access through classical routes.[20]

Table 2: Examples of Furan-3-carboxylates via Ylide Chemistry

| Sulfur Ylide | Acetylenic Ester | Product Substitution | Yield (%) | Reference |

|---|---|---|---|---|

| Me₂S⁺CH⁻COPh | Dimethyl acetylenedicarboxylate | 2-Ph, 3,4-(COOMe)₂ | 85 | [20] |

| Me₂S⁺CH⁻COMe | Ethyl propiolate | 2-Me, 3-COOEt | ~50 | [20] |

| Me₂S⁺CH⁻COPh | Ethyl 4,4,4-trifluorobut-2-ynoate | 2-Ph, 3-COOEt, 4-CF₃ | 57 |[20] |

Cycloaddition Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful way to construct the core ring system, which can then be converted to a furan.[22] Furan itself can act as a diene in [4+2] cycloadditions with reactive dienophiles.[22] While this often leads to oxabicycloheptane derivatives, these can be valuable intermediates.[22] More direct approaches can involve intramolecular Diels-Alder reactions of specifically designed precursors or [8+2] cycloadditions.[23][24] Rhodium(II) catalysis can also be used to generate a furan ring which then undergoes a subsequent Diels-Alder reaction in a tandem sequence.[25]

Caption: Classification of major synthesis routes for furan-3-carboxylates.

Conclusion

The synthesis of substituted furan-3-carboxylates is a mature yet continually evolving field. Classical methods like the Feist-Benary synthesis provide reliable and scalable access to many fundamental structures. However, the drive for greater efficiency, milder reaction conditions, and access to complex, polysubstituted derivatives has propelled the development of modern synthetic technologies. Transition-metal-catalyzed C-H activation, domino reactions, and novel cycloadditions now offer powerful and elegant solutions to these challenges. For the researcher, scientist, or drug development professional, a thorough understanding of both classical and modern approaches is essential for the strategic design and efficient execution of synthetic campaigns targeting this vital class of heterocyclic compounds.

References

- Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1994). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 59(11), 3076–3085. [Link]

- Li, Y., Wang, Y., Zhang, Y., & Ma, Z. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. The Journal of Organic Chemistry, 87(18), 11979–11988. [Link]

- Li, Y., Wang, Y., Zhang, Y., & Ma, Z. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. PubMed.[Link]

- Kumar, A., Kumar, A., & Kumar, V. (2021). Rhodium(III)-catalyzed synthesis of trisubstituted furans via vinylic C–H bond activation. Organic & Biomolecular Chemistry, 19(31), 6847-6851. [Link]

- Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia.[Link]

- Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Scribd.[Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Ningbo Inno Pharmchem.[Link]

- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-chemistry.org.[Link]

- Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Baichurin, R. I., & Makarenko, S. V. (2024). Synthesis and structure of new substituted furan-3-carboxylate hydrazones.

- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.[Link]

- Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Baichurin, R. I., & Makarenko, S. V. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds, 60(3/4). [Link]

- Peng, C., et al. (2016). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds.

- Ma, D., & Yu, J. (2004). Transition Metal-Catalyzed Synthesis of Furan Derivatives. Chinese Journal of Chemistry, 22(12), 1393-1402. [Link]

- Dong, J., Du, H., & Xu, J. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(43), 25034–25038. [Link]

- ResearchGate. (n.d.). Metal-Catalyzed Furan Synthesis. A Review.

- Beardsworth, S. (2016). One-Pot Synthesis of Polysubstituted Furans. ChemistryViews.[Link]

- Dong, J., Du, H., & Xu, J. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. PubMed.[Link]

- Unknown Author. (n.d.). Synthesis of Furan and Thiophene. SlideShare.[Link]

- MBB College. (n.d.). Synthesis of Furan. MBB College.[Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic-chemistry.org.[Link]

- Gomonov, K. A., Pelipko, V. V., & Makarenko, S. V. (2022). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE.

- ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis.

- ResearchGate. (n.d.). Au‐catalyzed synthesis of functionalized furan‐3‐carboxylates.

- Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1994). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed.[Link]

- ResearchGate. (n.d.). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview).

- Dr. Anil Palve Academy. (2015, July 4). Paal Knorr Synthesis of Furan - Mechanism. YouTube.[Link]

- ResearchGate. (n.d.). Methods for the synthesis of polysubstituted furan derivatives.

- Unknown Author. (n.d.).

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.[Link]

- Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.[Link]

- Patel, M., & Tandel, J. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 123-130. [Link]

- Singh, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]

- ResearchGate. (n.d.). Fiesselmann thiophene synthesis.

- Quora. (2017). Why does furan undergo a cycloaddition reaction?. Quora.[Link]

- De Vreese, R., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 25(19), 7731-7736. [Link]

- Kwiatkowski, P., & Kowalczyk, D. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(6), 4414–4424. [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Transition Metal-Catalyzed Synthesis of Furan Derivatives [manu56.magtech.com.cn]

- 3. ijabbr.com [ijabbr.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Polysubstituted Furans - ChemistryViews [chemistryviews.org]

- 8. mdpi.com [mdpi.com]

- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 10. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 21. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. quora.com [quora.com]

- 23. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02357E [pubs.rsc.org]

- 24. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 5-methylfuran-3-carboxylate" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 5-methylfuran-3-carboxylate, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for professionals in drug development and chemical synthesis.

Core Compound Identification

Chemical Identity: this compound is a furan derivative characterized by an ethyl carboxylate group at the 3-position and a methyl group at the 5-position of the furan ring.

Molecular Formula: C8H10O3[1]

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various chemical environments and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 154.16 g/mol | [1] |

| InChIKey | HZVHSZJXVCZRTP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=COC(=C1)C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the esterification of 5-methylfuran-3-carboxylic acid.

Protocol: Esterification of 5-Methylfuran-3-carboxylic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

5-Methylfuran-3-carboxylic acid (CAS: 21984-93-0)[4]

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its furan core and reactive ester group allow for a variety of chemical transformations, making it a precursor for more complex molecules.

Potential areas of application include:

-

Pharmaceutical Synthesis: The furan moiety is present in numerous biologically active compounds. This ester can be a starting material for the synthesis of novel drug candidates.

-

Agrochemicals: Furan derivatives have been investigated for their potential as herbicides, insecticides, and fungicides.

-

Flavor and Fragrance Industry: Furan esters can contribute to the aroma profiles of various products.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various scientific and industrial applications. A thorough understanding of its properties and synthesis is essential for its effective utilization in research and development.

References

- PubChem.

- PubChem.

- The Good Scents Company. 2-ethyl-5-methyl furan. [Link]

Sources

Biological activity of furan derivatives

An In-Depth Technical Guide to the Biological Activity of Furan Derivatives

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, represents a foundational scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of furan derivatives, with a focus on their applications in antimicrobial, anticancer, anti-inflammatory, and neuroprotective research. This document synthesizes key mechanistic insights, summarizes quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support and inspire ongoing drug discovery and development efforts.

The Furan Scaffold: A Privileged Structure in Drug Design

The furan ring is considered a versatile pharmacophore in drug discovery.[1] Its unique steric and electronic properties allow it to function as a bioisostere for other aromatic rings, such as phenyl or thiophene. This substitution can lead to improved metabolic stability, enhanced bioavailability, and optimized drug-receptor interactions.[1][3] The adaptability of the furan nucleus permits strategic structural modifications, often at the 2- and 5-positions, which can fine-tune a compound's pharmacological profile.[3][4] Consequently, furan derivatives have been successfully developed into a wide range of therapeutic agents, from the well-known antimicrobial nitrofurantoin to the anti-ulcer drug ranitidine and the withdrawn selective COX-2 inhibitor rofecoxib.[1][3][5]

The general workflow for discovering and developing novel furan-based therapeutic agents is a multi-stage process, beginning with rational design and synthesis, moving through rigorous in vitro and in vivo screening, and culminating in preclinical evaluation.

Antimicrobial Activity: A Cornerstone of Furan Therapeutics

Furan derivatives are renowned for their broad-spectrum antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][6]

Mechanism of Action: The Nitrofuran Paradigm

The nitrofuran class, exemplified by the urinary tract infection antibiotic Nitrofurantoin, provides a classic example of the scaffold's utility.[6] The mechanism is contingent on the reductive activation of the nitro group, a process that occurs preferentially within the microbial cell.[6]

-

Enzymatic Reduction : Bacterial flavoproteins (nitroreductases) reduce the 5-nitro group on the furan ring.[3]

-

Generation of Reactive Intermediates : This reduction creates a cascade of highly reactive, short-lived electrophilic intermediates.

-

Macromolecular Damage : These intermediates indiscriminately attack and damage bacterial macromolecules, including ribosomal proteins and, most critically, DNA, leading to strand breakage and cell death.[1][3]

This multi-targeted mechanism is a key reason why bacterial resistance to nitrofurans develops relatively slowly.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard metric for quantifying antibacterial potency.

| Compound/Derivative Class | Microorganism | Gram Type | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | Positive | 1.56 | [6] |

| 3-aryl-3(furan-2-yl) propanoic acid | Escherichia coli | Negative | 64 | [7] |

| Furan-rhodanine derivative 4l | MRSA | Positive | 2-4 | [6] |

| 5-Nitrofuran derivatives | Various | Positive & Negative | Inhibitory effects noted | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for assessing the in vitro antibacterial efficacy of novel furan derivatives.

-

Preparation of Inoculum : A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture and then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Dilution : The test furan derivative is serially diluted (two-fold) in MHB across the wells of a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included for validation.[1]

-

Incubation : The plate is incubated at 35-37°C for 16-20 hours.[1]

-

Reading Results : The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed. The positive control must show growth, and the negative control must remain clear for the assay to be valid.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan scaffold is a key component in many molecules designed to combat cancer.[9][10] These derivatives exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[9]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Certain furan derivatives have been shown to be potent cytotoxic agents against a range of human cancer cell lines.[9] A common mechanistic pathway involves:

-

Cell Cycle Disruption : Treatment with active furan compounds can lead to the arrest of the cell cycle, frequently at the G2/M phase, preventing mitotic division.[9]

-

Induction of Apoptosis : The compounds can trigger programmed cell death through the intrinsic mitochondrial pathway. This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[9]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of a compound required to inhibit 50% of cell growth and is a standard metric for cytotoxicity.[1]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |

| Compound 4 (pyridine carbohydrazide) | MCF-7 (Breast) | 4.06 | G2/M Arrest, Apoptosis | [9] |

| Compound 7 (N-phenyl triazinone) | MCF-7 (Breast) | 2.96 | G2/M Arrest, Apoptosis | [9] |

| Compound 7b (furan derivative) | A549 (Lung) | 6.66 | VEGFR-2 Inhibition | [11] |

| Compound 7b (furan derivative) | HT-29 (Colon) | 8.51 | VEGFR-2 Inhibition | [11] |

| Furan-conjugated tripeptide 9 | HeLa (Cervical) | 0.15 µg/mL | Membranolytic Effect | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[4]

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment : The cells are treated with various concentrations of the test furan derivative and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition : The culture medium is removed, and a fresh medium containing MTT (e.g., at 5 mg/mL) is added. The plate is incubated for an additional 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization : The medium is carefully removed, and an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1] The absorbance is directly proportional to the number of viable cells.

-

Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against compound concentration.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Furan derivatives have been identified as potent anti-inflammatory agents.[12][13] Their mechanisms often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[3]

Mechanism of Action: COX Enzyme Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). Many anti-inflammatory drugs work by inhibiting these enzymes. The former selective COX-2 inhibitor rofecoxib, for instance, featured a furanone ring that was essential for its enzyme-binding activity.[3] By inhibiting COX-2, which is upregulated at sites of inflammation, furan derivatives can reduce the production of prostaglandins, thereby mitigating pain and inflammation.[12][14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijabbr.com [ijabbr.com]

- 8. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

The Emerging Potential of Ethyl 5-methylfuran-3-carboxylate in Medicinal Chemistry: A Technical Guide

Foreword: The Furan Scaffold as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast array of pharmacologically active compounds is a testament to its versatile nature.[3] The furan moiety can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] From antibacterial and antiviral agents to anti-inflammatory and anticancer drugs, the furan scaffold has demonstrated a remarkable breadth of biological activities.[2][4] This guide delves into the potential applications of a specific, yet underexplored, furan derivative: Ethyl 5-methylfuran-3-carboxylate. By examining its synthesis, and drawing insights from structurally related compounds, we aim to illuminate promising avenues for its investigation in modern drug development.

Synthesis of this compound: A Practical Approach

The synthesis of substituted furans is a well-established field in organic chemistry. Among the classical methods, the Feist-Benary furan synthesis offers a reliable and versatile route to furan-3-carboxylates.[5][6] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7] For the synthesis of this compound, the logical choice of reactants would be chloroacetone and ethyl acetoacetate.

Proposed Synthetic Pathway: The Feist-Benary Reaction

The proposed synthesis proceeds via a base-catalyzed condensation of ethyl acetoacetate and chloroacetone, followed by an intramolecular cyclization and dehydration to yield the furan ring.

Caption: Proposed Feist-Benary synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted procedure based on the principles of the Feist-Benary furan synthesis.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Pyridine (as a mild base and solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in pyridine.

-

Slowly add chloroacetone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove pyridine and any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Potential Applications in Medicinal Chemistry: An Evidence-Based Exploration

While direct studies on the biological activity of this compound are scarce, a comprehensive analysis of structurally similar compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Anticancer Potential

The furan nucleus is a common scaffold in compounds exhibiting significant anticancer activity.[8][9] Derivatives of 5-methylfuran, in particular, have shown promise. For instance, novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives have been investigated as potential EGFR inhibitors for cancer therapy.[10] Furthermore, various furan derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[8][9]

Proposed Mechanism of Action:

Many furan-containing anticancer agents induce apoptosis and cause cell cycle arrest in cancer cells.[9] One plausible mechanism for this compound could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway, which has been shown to be affected by other furan derivatives.[3][8]

Caption: Postulated anticancer mechanism of action for this compound.

Quantitative Data from Structurally Related Compounds:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furan derivatives | HeLa | 0.08 - 8.79 | [8] |

| Furan derivatives | SW620 | Moderate to potent | [8] |

| 5-nitrofuran derivatives | MCF-7 | 5.02 | [11] |

| 5-nitrofuran derivatives | MDA-MB-231 | 15.24 | [11] |

| Quinazolinone with 5-methylfuran-3-yl | MCF-7 | 3.91 - 10.58 | [10] |

| Furan-based derivatives | MCF-7 | 2.96 - 4.06 | [9] |

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a notable example used in the treatment of urinary tract infections.[4] The furan-3-carboxylate and carboxamide scaffolds have been specifically investigated for their antimicrobial properties.[12][13] Studies have shown that furan derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][14]

Proposed Mechanism of Action:

The antimicrobial action of some furan derivatives involves the reductive activation of the molecule within the microbial cell, leading to the formation of reactive intermediates that can damage microbial DNA and other essential macromolecules.[12] While this compound lacks the nitro group common in many antimicrobial furans, the core scaffold may still interfere with essential microbial processes. A potential target could be enzymes involved in cell wall synthesis or nucleic acid replication.

Quantitative Data from Structurally Related Compounds:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Furan derivatives | Candida albicans | 64 | [14] |

| Furan derivatives | Staphylococcus aureus | 128 | [14] |

| Benzofuran derivatives | Candida albicans | 16 - 512 | [4] |

| Furan-derived chalcones | Staphylococcus aureus | 256 | [15] |

Anti-inflammatory Properties

Several furan derivatives have demonstrated significant anti-inflammatory effects.[1][16] These compounds can act through various mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of inflammatory signaling pathways.[4][17]

Proposed Mechanism of Action:

A plausible anti-inflammatory mechanism for this compound could be the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production. The inhibition of NO production in activated macrophages is a common assay to evaluate the anti-inflammatory potential of new compounds.[17]

Quantitative Data from Structurally Related Compounds:

| Compound Class | Assay | IC50/ED50 | Reference |

| Benzofuran derivatives | NO inhibition in RAW 264.7 cells | 16.5 - 17.31 µM | [17] |

| Furanocoumarins | Carrageenan-induced foot edema | ED50 = 0.016 mg/kg | [4] |

| Furan hybrid molecules | Inhibition of albumin denaturation | 114.31 - 150.99 µg/mL | [18] |

Proposed Experimental Workflow for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines a representative screening process for anticancer activity.

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related furan derivatives, it is highly plausible that this compound possesses significant anticancer, antimicrobial, and/or anti-inflammatory properties. The synthetic route via the Feist-Benary reaction is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological screening program as outlined in this guide. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its further development as a potential therapeutic candidate. The insights provided in this technical guide are intended to catalyze further investigation into this promising area of medicinal chemistry.

References

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.).

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.

- Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. (2025). PMC.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI.

- Possible pathways that suggested for antimicrobial effects of furan natural deriv

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.

- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (n.d.). Benchchem.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- Feist-Benary synthesis. (n.d.). chemeurope.com.

- Feist–Benary synthesis. (n.d.). Wikipedia.

- Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). (n.d.).

- Anti‐inflammatory (IC50 (μM)) efficacy of (3a–3g) compounds along with... (n.d.).

- IC50 (µM) values of 5-FU, MTX, and the newly synthesized compounds in cancer cells a. (n.d.).

- (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.).

- Feist-Bénary Reaction. (n.d.). Alfa Chemistry.

- Furan: A Promising Scaffold for Biological Activity. (n.d.).

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.

- IC50 values of the most potent compounds and 5-FU (positive control)... (n.d.).

- Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). PubMed.

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). NIH.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.

- Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (2019). RSC Publishing.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025).

- Comparative Analysis of 5-Iodofuran-2-amine Derivatives in Oncology: A Review of Preclinical D

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. Feist-Benary_synthesis [chemeurope.com]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to Ethyl 5-Methylfuran-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among the vast arsenal of heterocyclic scaffolds, the furan ring holds a privileged position due to its prevalence in natural products and pharmaceuticals. This in-depth technical guide focuses on a particularly valuable, yet often overlooked, furan derivative: Ethyl 5-methylfuran-3-carboxylate . We will explore its synthesis, reactivity, and its burgeoning role as a versatile precursor in the development of novel chemical entities for medicinal and materials science applications.

The Foundation: Synthesis of this compound

The most direct and industrially scalable approach to substituted furans is the venerable Paal-Knorr synthesis , a powerful acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][3][4][5] For the targeted synthesis of this compound, the key precursor is ethyl 2-formyl-4-oxopentanoate.

The Paal-Knorr Cyclization: A Mechanistic Perspective

The reaction proceeds through a well-established mechanism. The acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to furnish the aromatic furan ring.[1][2] The choice of acid catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product.

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Synthesis from Ethyl 2-formyl-4-oxopentanoate

Materials:

| Reagent/Material | Grade |

| Ethyl 2-formyl-4-oxopentanoate | ≥95% |

| p-Toluenesulfonic acid (p-TsOH) | Reagent Grade |

| Toluene | Anhydrous |

| Anhydrous Sodium Sulfate | Reagent Grade |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade |

| Brine | Laboratory Grade |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 2-formyl-4-oxopentanoate (1.0 equiv) and toluene (to form a 0.5 M solution).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

-

Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification and for monitoring its transformations in subsequent reactions.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Spectroscopic Data (Predicted): [2]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, H-2), 6.15 (s, 1H, H-4), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, -CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (C=O), 158.0 (C-5), 145.0 (C-2), 118.0 (C-3), 108.0 (C-4), 60.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃), 14.0 (-CH₃).

Note: The provided NMR data is predicted for the title compound based on the analysis of its constitutional isomer, ethyl 5-methylfuran-2-carboxylate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[2][6][7][8]

The Reactivity Landscape: A Hub for Molecular Diversification

This compound possesses multiple reactive sites, making it a versatile platform for the synthesis of a diverse array of more complex molecules. The furan ring can act as a diene in cycloaddition reactions, while the ester and methyl groups, as well as the furan ring itself, can be functionalized through various transformations.

Diels-Alder Reaction: Accessing Oxabicyclic Scaffolds

The furan ring, despite its aromatic character, can participate as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful and atom-economical route to highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives.[9][10][11]

Caption: Diels-Alder reaction of this compound.

Causality in Experimental Design: The choice of dienophile is critical. Electron-withdrawing groups on the dienophile, such as in maleic anhydride or N-substituted maleimides, lower its LUMO energy, facilitating the reaction with the electron-rich furan diene. The reaction can be promoted by heat or Lewis acid catalysis, and the stereochemical outcome (endo vs. exo) is often temperature-dependent.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

To utilize this compound in cross-coupling reactions, it is typically first functionalized to introduce a leaving group, most commonly a halogen, at a specific position on the furan ring. Halogenation at the C-2 position is often regioselective. The resulting halo-furan can then participate in a variety of palladium-catalyzed cross-coupling reactions.[12]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl or vinyl-substituted furans.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[3]

-

Heck Coupling: Reaction with alkenes.

Caption: Cross-coupling strategies starting from this compound.

Trustworthiness in Protocol Design: The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. A self-validating system involves careful screening of these parameters to achieve optimal yield and selectivity, with rigorous characterization of the products to confirm the desired connectivity.

Applications in Drug Discovery and Agrochemicals

The furan-3-carboxamide scaffold, readily accessible from this compound via amidation, is a key pharmacophore in a variety of biologically active molecules.[13]

Furan-3-carboxamides as Kinase Inhibitors

Numerous furan- and furopyrimidine-based derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are critical targets in cancer therapy.[6][14] The furan ring can act as a bioisosteric replacement for a phenyl ring, offering modulated electronic and steric properties that can enhance binding to the kinase active site.

Succinate Dehydrogenase Inhibitors (SDHIs) in Agrochemicals

Furan-3-carboxamide derivatives have emerged as a significant class of fungicides that act by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain.[13] The versatility of the this compound building block allows for the synthesis of a wide range of analogues with varying substituents to optimize antifungal activity and crop safety.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich reactivity, encompassing cycloaddition and cross-coupling reactions, provides a gateway to a vast chemical space of complex molecules. The furan-3-carboxylate core is a privileged scaffold in medicinal chemistry and agrochemical research, underscoring the importance of this building block in the development of new technologies and therapies. This guide has provided a comprehensive overview of its synthesis, characterization, and synthetic applications, with the aim of empowering researchers to harness the full potential of this valuable chemical intermediate.

References

- Yang, Y., Yao, J., & Zhang, Y. (2020). Synthesis of Polysubstituted Furans via Copper-Mediated Annulation of Alkyl Ketones with α,β-Unsaturated Carboxylic Acids. Organic Letters. [Link]

- Scilit. (n.d.). Syntheses of polysubstituted furans: recent developments.

- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Wikipedia. (2023, December 27). Sonogashira coupling.

- Feng, L., Yan, H., Yang, C., Chen, D., & Xia, W. (2021). Visible-Light Induced Direct Synthesis of Polysubstituted Furans from Cyclopropyl Ketones. The Journal of Organic Chemistry. [Link]

- Elsevier. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.

- ChemSynthesis. (n.d.). ethyl 5-methyl-3-furoate.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Spectral Database for Organic Compounds, SDBS. (n.d.). Ethyl 2,5-bis(4-methylphenyl)furan-3-carboxylate.

- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.

- Wikipedia. (2023, October 29). Decarboxylative cross-coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries.

- ResearchGate. (n.d.). Paal–Knorr furan synthesis.

- SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate.

- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- ResearchGate. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.